A Comprehensive Technical Guide to the Physicochemical Properties of DL-Histidine Monohydrochloride Monohydrate
A Comprehensive Technical Guide to the Physicochemical Properties of DL-Histidine Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Histidine monohydrochloride monohydrate is the hydrochloride salt of the racemic mixture of D- and L-histidine, an essential amino acid.[1] It exists as a monohydrate, incorporating one molecule of water per molecule of the compound. While the L-isomer is the biologically active form involved in protein synthesis, enzyme catalysis, and as a precursor to histamine, the DL-racemic mixture is significant in various research and chemical applications.[1][2][3] It serves as a tool for evaluating chiral separation techniques, such as ligand exchange chromatography and capillary electrophoresis, and is used as an organic intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]
This guide provides an in-depth overview of the core physicochemical properties of DL-Histidine monohydrochloride monohydrate, presenting quantitative data, detailed experimental methodologies for its characterization, and logical workflows relevant to its analysis.
Physicochemical Properties: Data Summary
The following tables summarize the key physicochemical properties of DL-Histidine monohydrochloride monohydrate. Data specific to the L-isomer are included for comparison where data for the DL-form is limited and are clearly noted.
Table 1: General and Structural Information
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | DL-Histidine monohydrochloride monohydrate | [1] |
| Synonyms | (RS)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride monohydrate | |
| CAS Number | 123333-71-1 | [1][4] |
| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O (Hill Notation: C₆H₁₂ClN₃O₃) | [4][5][6] |
| Molecular Weight | 209.63 g/mol | [5] |
| IUPAC Name | (2RS)-2-amino-3-(1H-imidazol-4-yl)propanoic acid;hydrate;hydrochloride | [4] |
| SMILES | C1=C(NC=N1)CC(C(=O)O)N.O.Cl | [6] |
| InChI Key | CMXXUDSWGMGYLZ-UHFFFAOYNA-N |[4] |
Table 2: Physical and Thermal Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white or light yellow crystalline powder or crystals.[4][7][8] | [4][7][8] |
| Melting Point | 253 °C (decomposes) | [1] |
| L-Isomer: Decomposes around 253–268 °C (Typical ≈254 °C) | [5][7][9][10] | |
| Density | L-Isomer: Approx. 1.47 - 1.485 g/cm³ at 20 °C | [5][11] |
| Bulk Density | L-Isomer: Approx. 550 - 770 kg/m ³ | [9][11] |
| Vapor Pressure | <0.1 hPa (at 20 °C) |[11] |
Table 3: Solubility and Solution Properties
| Property | Value | Source(s) |
|---|---|---|
| Solubility in Water | Freely soluble.[7] Specific values reported for the L-isomer include: | [7] |
| 39 g/100 mL (at 24 °C) | [7] | |
| 42 mg/mL | [12] | |
| 50 mg/mL | [2][13] | |
| 56.6 g/L (at 25 °C) | [9] | |
| 105 g/L (at 20 °C) | [14] | |
| 149.55 g/L | [11] | |
| ~170 g/L (at 20 °C) | ||
| Solubility (Other) | Practically insoluble or insoluble in ethanol and ether.[7][12] | [7][12] |
| pH of Solution | L-Isomer: | |
| 3.5 - 4.5 (1% solution) | [9] | |
| 3.5 - 4.5 (10% solution) | [7][8] |
| | 4.38 - 4.48 (at 149.55 g/L, 20 °C) |[11] |
Table 4: Ionization and Spectroscopic Data
| Property | Value | Source(s) |
|---|---|---|
| pKa Values (L-Histidine) | pKa₁ (α-carboxyl): 1.80 | [2][13] |
| pKa₂ (imidazole): 6.04 | [2][3][13] | |
| pKa₃ (α-amino): 9.33 | [2][13] | |
| Specific Rotation [α]D | 0° (as a racemic mixture) | |
| L-Isomer: +8.5° to +10.5° (in 6M HCl) | [2][7] | |
| FT-IR Spectroscopy | Characteristic peaks for the L-isomer observed at: | |
| 3492 cm⁻¹ (asymmetric stretching of H₂O) | [15] | |
| 2931 cm⁻¹ (C-H aliphatic stretching) | [15] | |
| 1648 cm⁻¹ (NH₃⁺ asymmetric bending) | [15] |
| | Amide I band components (pH-dependent): ~1630, 1644, and 1656 cm⁻¹ |[16] |
Experimental Protocols
The characterization of DL-Histidine monohydrochloride monohydrate relies on a suite of standard analytical techniques. Below are detailed methodologies for key experiments.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of the compound.[17][18]
-
Preparation : A suitable buffer solution (e.g., phosphate-buffered saline at various physiological pH values) is prepared.[17][19]
-
Incubation : An excess amount of solid DL-Histidine monohydrochloride monohydrate is added to a vial containing the buffer solution. This ensures that a saturated solution is achieved.[19][20]
-
Equilibration : The vial is sealed and agitated in a temperature-controlled incubator or shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[19][20]
-
Phase Separation : After incubation, the suspension is allowed to settle. The undissolved solid is then separated from the solution via centrifugation or filtration (e.g., using a 0.22 µm syringe filter).[19]
-
Quantification : The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[19]
-
Calculation : The equilibrium solubility is reported in units such as mg/mL or mol/L based on the quantified concentration.[19]
Thermal Analysis (TGA/DSC)
Simultaneous Thermal Analysis (TGA/DSC) provides information on thermal stability, water content, and decomposition profiles.[21]
-
Sample Preparation : A small, accurately weighed amount of the crystalline powder (typically 5-10 mg) is placed into an appropriate crucible (e.g., aluminum or ceramic).
-
Instrumentation : The analysis is performed using a TGA/DSC instrument. The sample is subjected to a controlled temperature program, typically a linear ramp (e.g., 10 °C/min) from ambient temperature to above the decomposition point (e.g., 300 °C).[22]
-
Atmosphere : The experiment is run under a controlled atmosphere of an inert gas, such as nitrogen, to prevent oxidative degradation.[22]
-
Data Analysis :
-
TGA Curve : The TGA curve plots mass change (%) versus temperature. A weight loss step occurring around 100 °C typically corresponds to the loss of the water of hydration. The onset of significant weight loss at higher temperatures indicates decomposition.[23]
-
DSC Curve : The DSC curve plots heat flow (mW) versus temperature. Endothermic peaks correspond to events like melting and dehydration, while exothermic peaks indicate crystallization or decomposition. The melting point is determined from the onset or peak of the melting endotherm.[21]
-
Single Crystal X-ray Diffraction
This technique provides the definitive three-dimensional atomic structure of the molecule in its crystalline state.[24][25][26]
-
Crystallization : A high-quality single crystal of DL-Histidine monohydrochloride monohydrate is required, typically with dimensions greater than 0.1 mm.[24][27] This is often achieved by slow evaporation of a saturated aqueous or aqueous-ethanol solution.
-
Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[27] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[27]
-
Structure Solution and Refinement : The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods to generate an initial electron density map.[27] An atomic model is built into this map and refined against the experimental data to yield the final structure, including precise bond lengths, angles, and intermolecular interactions.
Workflows and Biological Context
Physicochemical Characterization Workflow
The logical flow of experiments to characterize a new batch or source of DL-Histidine monohydrochloride monohydrate is crucial for quality control and research applications.
References
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- 4. DL-Histidine hydrochloride, monohydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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- 14. 5934-29-2 CAS | L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | Amino Acids & Derivatives | Article No. 04066 [lobachemie.com]
- 15. researchgate.net [researchgate.net]
- 16. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. mt.com [mt.com]
- 22. ru.ac.za [ru.ac.za]
- 23. tainstruments.com [tainstruments.com]
- 24. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 25. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
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